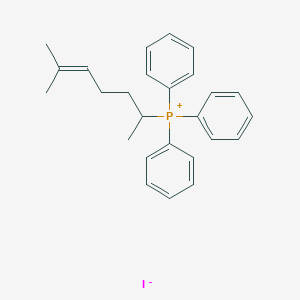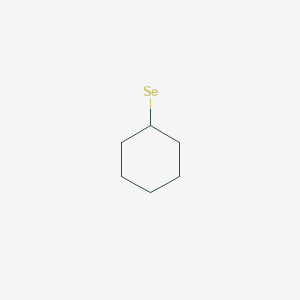
Cyclohexyl selenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneselenol is an organoselenium compound with the molecular formula C6H11SeH It is a derivative of cyclohexane where one hydrogen atom is replaced by a selenol group (-SeH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexaneselenol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with selenium, followed by hydrolysis. The reaction can be summarized as follows: [ \text{C6H11MgBr} + \text{Se} \rightarrow \text{C6H11SeMgBr} ] [ \text{C6H11SeMgBr} + \text{H2O} \rightarrow \text{C6H11SeH} + \text{MgBrOH} ]
Industrial Production Methods: While specific industrial production methods for cyclohexaneselenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexaneselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneseleninic acid (C6H11SeOH).
Reduction: It can be reduced to cyclohexane.
Substitution: The selenol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexaneseleninic acid.
Reduction: Cyclohexane.
Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives can be formed.
Applications De Recherche Scientifique
Cyclohexaneselenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs due to selenium’s known antioxidant properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cyclohexaneselenol exerts its effects involves the interaction of the selenol group with various molecular targets. Selenium is known to participate in redox reactions, and cyclohexaneselenol can act as an antioxidant by neutralizing reactive oxygen species. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar in structure but contains a hydroxyl group (-OH) instead of a selenol group.
Cyclohexanethiol: Contains a thiol group (-SH) instead of a selenol group.
Cyclohexane: The parent hydrocarbon without any functional group.
Uniqueness: Cyclohexaneselenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make cyclohexaneselenol a compound of significant interest.
Propriétés
Formule moléculaire |
C6H11Se |
|---|---|
Poids moléculaire |
162.12 g/mol |
InChI |
InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
SHKWSQDBEUZETI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



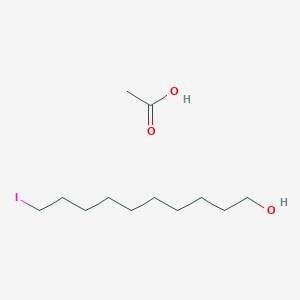

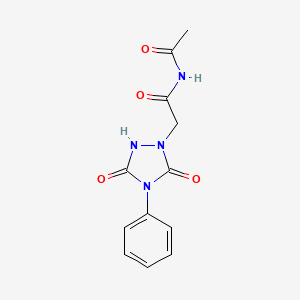
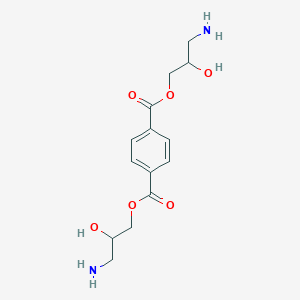
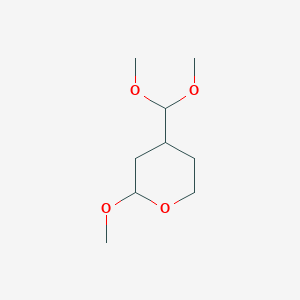
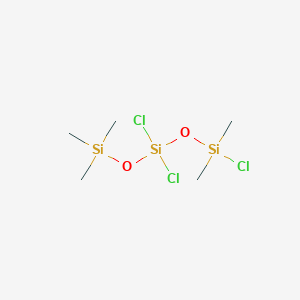
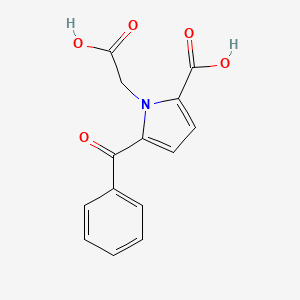
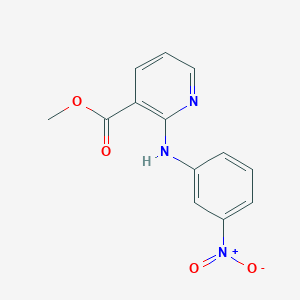
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

